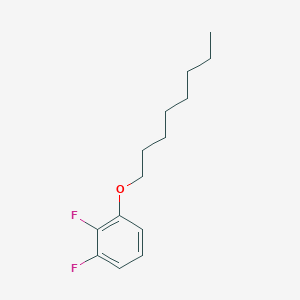

1,2-Difluoro-3-(octyloxy)benzene

Overview

Description

1,2-Difluoro-3-(octyloxy)benzene: is an organic compound with the molecular formula C14H20F2O . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and an octyloxy group is attached at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-3-(octyloxy)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as column chromatography and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-(octyloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated anilines, while oxidation reactions can produce quinones.

Scientific Research Applications

1,2-Difluoro-3-(octyloxy)benzene has several applications in scientific research:

Materials Science: It is used in the synthesis of liquid crystals and organic semiconductors.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is explored for its potential use in drug discovery and development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-(octyloxy)benzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development. The octyloxy group can influence the compound’s solubility and membrane permeability, further affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

1,2-Difluorobenzene: Lacks the octyloxy group, making it less lipophilic and less suitable for certain applications.

1,3-Difluoro-4-(octyloxy)benzene: Has a different substitution pattern, which can affect its chemical reactivity and physical properties.

1,2,3-Trifluoro-4-(octyloxy)benzene: Contains an additional fluorine atom, which can further enhance its chemical stability and reactivity.

Uniqueness

1,2-Difluoro-3-(octyloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine atoms and an octyloxy group makes it a versatile compound for various applications in materials science, organic synthesis, and pharmaceuticals.

Biological Activity

1,2-Difluoro-3-(octyloxy)benzene (CAS No. 121219-21-4) is an organic compound characterized by the substitution of two hydrogen atoms in benzene with fluorine atoms and the addition of an octyloxy group. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields, including materials science and pharmaceuticals. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is C14H20F2O. The presence of fluorine enhances lipophilicity and metabolic stability, which are critical for biological activity. The octyloxy group contributes to solubility and membrane permeability, influencing how the compound interacts with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atoms can enhance binding affinity to proteins and receptors due to their electronegativity and ability to form hydrogen bonds. This compound may also undergo metabolic transformations that affect its pharmacokinetics and pharmacodynamics.

Research Findings

Research on this compound has revealed several key findings regarding its biological activity:

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,2-Difluorobenzene | C6H4F2 | Less lipophilic; limited biological applications |

| 1,3-Difluoro-4-(octyloxy)benzene | C14H20F2O | Different substitution pattern affects reactivity |

| 1,2,3-Trifluoro-4-(octyloxy)benzene | C14H19F3O | Enhanced stability but may alter biological activity |

Case Studies

- Pharmaceutical Applications : Research has focused on synthesizing derivatives of this compound for potential use in drug formulations. A study highlighted its role as a building block in synthesizing more complex molecules aimed at treating diseases like cancer and bacterial infections .

- Material Science : The compound is utilized in the development of organic semiconductors and liquid crystals. Its unique electronic properties are leveraged for creating devices such as OLEDs (organic light-emitting diodes), showcasing its versatility beyond traditional biological applications.

Properties

IUPAC Name |

1,2-difluoro-3-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F2O/c1-2-3-4-5-6-7-11-17-13-10-8-9-12(15)14(13)16/h8-10H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWFPPRUOLEOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441803 | |

| Record name | 1,2-Difluoro-3-(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-21-4 | |

| Record name | 1,2-Difluoro-3-(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.